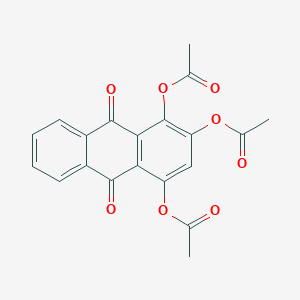
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is an organic compound with the molecular formula C20H14O8. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three acetate groups attached to the anthracene core, which contains two ketone functionalities at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate typically involves the acetylation of 9,10-dioxo-9,10-dihydroanthracene-1,2,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Products may include anthraquinone derivatives.
Reduction: Products include 9,10-dihydroxyanthracene derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate involves its interaction with various molecular targets. The compound can act as an electron acceptor due to the presence of ketone groups, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 3,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
9,10-Dioxo-9,10-dihydroanthracene-1,2,4-triyl triacetate is unique due to the presence of three acetate groups, which impart distinct chemical properties and reactivity compared to other anthracene derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
10228-14-5 |
|---|---|
Molekularformel |
C20H14O8 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
(3,4-diacetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H14O8/c1-9(21)26-14-8-15(27-10(2)22)20(28-11(3)23)17-16(14)18(24)12-6-4-5-7-13(12)19(17)25/h4-8H,1-3H3 |
InChI-Schlüssel |
JBTPJIIWIAIUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


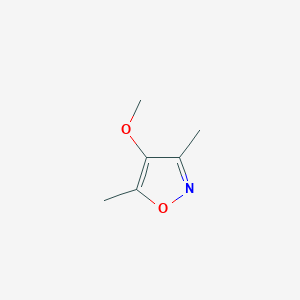

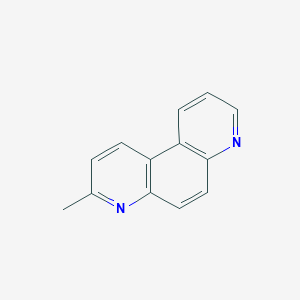

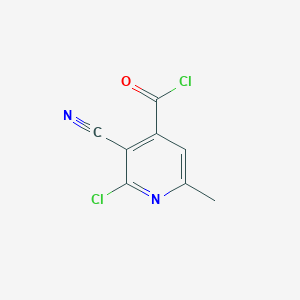
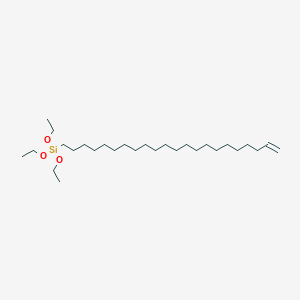
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)
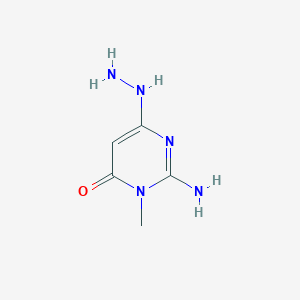

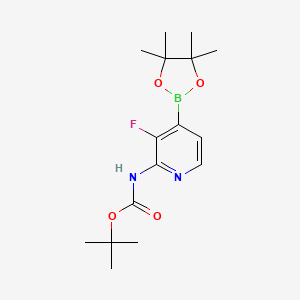
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)

